molecular formula C19H19NO3 B368155 1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 883641-83-6

1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B368155
CAS No.: 883641-83-6
M. Wt: 309.4g/mol
InChI Key: BZMKXCROHXFKPZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The name reflects the complex structural hierarchy where the spiro junction connects two distinct ring systems at a common carbon atom. The compound belongs to the broader family of spiro[1,3-dioxolane-2,3'-indol] derivatives, which are characterized by the fusion of a five-membered dioxolane ring with an indole moiety through a spirocyclic linkage.

The nomenclature systematically describes each structural component, beginning with the spiro designation that indicates the nature of the ring junction. The dioxolane portion contains two oxygen atoms positioned at the 1 and 3 positions of the five-membered ring, while the indol component represents the benzopyrrole core structure. The numerical descriptors 2,3' specify the precise carbon atoms involved in the spiro junction, indicating that carbon-2 of the dioxolane ring is connected to carbon-3 of the indole system. The designation 2'(1'H)-one indicates the presence of a carbonyl group at the 2' position of the indole ring, with the 1'H notation specifying the tautomeric form.

The substitution pattern includes a benzyl group at the 1' position of the indole nitrogen and methyl substituents at the 4' and 7' positions of the indole ring system. According to chemical database records, this compound is catalogued with the Chemical Abstracts Service number 883641-83-6, providing a unique identifier for the specific substitution pattern. The systematic naming convention ensures unambiguous identification of the molecular structure and facilitates accurate communication within the scientific community.

X-ray Crystallographic Analysis of Spirocyclic Architecture

X-ray crystallographic studies of related spiro[1,3-dioxolane-2,3'-indol] compounds have provided fundamental insights into the three-dimensional architecture of these spirocyclic systems. Crystallographic analysis of the parent spiro[1,3-dioxolane-2,3'-indolin]-2'-one structure reveals that the indol-2-one ring system adopts an essentially planar configuration with minimal deviation from planarity. The torsion angle measurements indicate that the nitrogen-carbon-carbon-carbon sequence exhibits only 3.1 degrees of deviation, confirming the planar nature of the indole framework.

The dioxolane ring component shows a slightly distorted envelope conformation, which is characteristic of five-membered rings containing oxygen heteroatoms. Detailed bond length analysis from crystallographic studies reveals specific geometric parameters that define the spirocyclic junction. The spiro carbon atom exhibits tetrahedral geometry with bond angles that reflect the geometric constraints imposed by the fused ring system. The carbon-oxygen bond lengths in the dioxolane ring typically measure between 1.40-1.44 Angstroms, while the carbon-carbon bonds range from 1.52-1.53 Angstroms.

Crystal packing studies demonstrate that these spirocyclic compounds form stable lattice arrangements through intermolecular hydrogen bonding networks. The crystal structure exhibits intermolecular nitrogen-hydrogen···oxygen hydrogen bonds that contribute to the overall stability of the crystalline phase. The three-dimensional packing arrangement reveals that molecules organize into chains through these hydrogen bonding interactions, creating extended supramolecular architectures. The dioxolane fragment adopts an orientation that is nearly orthogonal to the indole plane, maximizing the three-dimensional character of the molecular structure.

Conformational Analysis Through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed information about the conformational behavior and molecular dynamics of this compound in solution. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that reflect the unique electronic environment created by the spirocyclic architecture. The aromatic protons of the indole ring system typically appear in the 6.7-8.2 parts per million region, with splitting patterns that provide information about the substitution pattern and ring substitution effects.

The dioxolane ring protons exhibit distinctive chemical shifts that reflect their proximity to the electronegative oxygen atoms and the spiro junction. The methylene protons of the dioxolane ring typically appear as complex multipets in the 4.5-5.0 parts per million region, with coupling patterns that reveal information about the ring conformation and dynamics. The benzyl substituent contributes characteristic aromatic signals in the 7.2-7.4 parts per million range, while the benzylic methylene protons appear as a singlet around 4.9 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts that are sensitive to the local electronic environment. The carbonyl carbon of the indol-2-one moiety typically resonates around 170-180 parts per million, reflecting the electron-withdrawing effect of the oxygen atom. The spiro carbon atom exhibits a characteristic chemical shift that reflects its unique tetrahedral environment and the influence of the attached oxygen and nitrogen atoms. The aromatic carbons of the indole ring system show the expected chemical shift pattern for substituted indoles, with the electron-rich nature of the heterocycle influencing the overall chemical shift distribution.

Temperature-dependent Nuclear Magnetic Resonance studies can provide insights into the conformational dynamics and potential ring-flipping processes. The dioxolane ring may undergo rapid conformational exchange on the Nuclear Magnetic Resonance timescale, which can be investigated through variable-temperature experiments and line-shape analysis.

Vibrational Spectral Signatures via FT-IR Characterization

Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the molecular structure and bonding patterns in this compound. The infrared spectrum exhibits several diagnostic absorption bands that are characteristic of the functional groups present in the molecule. The carbonyl stretching frequency typically appears as a strong absorption band around 1687 wave numbers per centimeter, reflecting the carbon-oxygen double bond of the indol-2-one moiety.

The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands in the 3000-3100 wave numbers per centimeter region, while the aliphatic carbon-hydrogen stretches of the dioxolane ring and methyl substituents appear in the 2800-3000 wave numbers per centimeter range. The characteristic carbon-oxygen stretching vibrations of the dioxolane ring system produce absorption bands around 1029-1035 wave numbers per centimeter, providing diagnostic evidence for the ether linkages within the five-membered ring.

The aromatic carbon-carbon stretching vibrations contribute multiple bands in the 1500-1650 wave numbers per centimeter region, with the specific pattern reflecting the substitution pattern of the indole ring system. The presence of methyl substituents at the 4' and 7' positions introduces additional vibrational modes associated with carbon-hydrogen bending and stretching motions of the methyl groups. The benzyl substituent contributes characteristic aromatic and benzylic carbon-hydrogen vibrational modes that can be distinguished from the indole aromatic signals through careful spectral analysis.

Advanced vibrational spectroscopic techniques, including Raman spectroscopy, can provide complementary information about the molecular vibrations and ring-breathing modes that are particularly sensitive to the spirocyclic architecture. The combination of infrared and Raman data allows for comprehensive vibrational assignment and provides insights into the molecular symmetry and conformational properties of the compound.

Properties

IUPAC Name

1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-8-9-14(2)17-16(13)19(22-10-11-23-19)18(21)20(17)12-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKXCROHXFKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Alkylation of Indole Precursors

The introduction of the benzyl group at the 1'-position is typically achieved via alkylation of an indoline-2,3-dione precursor. In a representative procedure, sodium hydride (60% dispersion in mineral oil) deprotonates the indole nitrogen in anhydrous DMF under nitrogen atmosphere, followed by dropwise addition of benzyl bromide at 0°C. After warming to room temperature, the mixture is quenched with water and extracted with ethyl acetate, yielding N-benzyl-2-carboxaldehyde intermediates in ~60% yield. Critical to this step is the exclusion of moisture, as NaH reacts violently with water, necessitating rigorous anhydrous conditions.

Formation of the Spiro-Dioxolane Moiety

The spirocyclic dioxolane ring is constructed through a ketone-aldehyde cyclocondensation. For example, reacting 1-benzylindoline-2,3-dione with a dimethyl-substituted diol under acidic conditions (e.g., p-toluenesulfonic acid in toluene) facilitates cyclization via dehydration. NMR monitoring reveals complete consumption of the diol within 3–4 hours at reflux, with the reaction driven to completion by azeotropic removal of water. The resulting spiro intermediate is isolated in 72–85% yield after silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

Methylation at the 4' and 7' Positions

Selective methylation employs methyl iodide or dimethyl sulfate in the presence of cesium carbonate. A two-stage protocol achieves >90% regioselectivity:

  • 4'-Methylation : Cs2CO3 (3 equiv) in DMF at 80°C for 2 hours.

  • 7'-Methylation : KI-catalyzed reaction under microwave irradiation (150°C, 1 hour).
    Post-reaction workup involves extraction with dichloromethane and drying over MgSO4, yielding the dimethylated product with <5% over-alkylation byproducts.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Alkylation : DMF outperforms THF or DMSO due to superior solubility of NaH and indole substrates. Reactions conducted at 0°C minimize side reactions (e.g., N- over O-alkylation), as evidenced by HPLC purity >98%.

  • Cyclization : Toluene enables efficient water removal via Dean-Stark trap, whereas dichloroethane results in incomplete conversion (≤60%).

Catalytic Systems for sp³–sp² Coupling

Palladium acetate (10 mol%) with silver acetate (3 equiv) in pivalic acid (75 equiv) at 130°C facilitates C–H activation, forming the benzo[a]pyrrolizine core. This system achieves 49–65% yields for spirocyclic products, with enantiomeric ratios up to 96:4 when chiral auxiliaries are employed.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (petroleum ether/ethyl acetate 100:1 → 10:1) resolves spiro diastereomers. For example, (1S,9bS)-1'-benzyl-7-bromo derivatives elute at Rf = 0.32–0.35.

  • Chiral HPLC : Chiralpak IF columns (n-hexane/2-propanol = 70:30) separate enantiomers with baseline resolution (tR = 72.48 min for major vs. 91.69 min for minor).

Spectroscopic Data

  • ¹H NMR (CD2Cl2, 400 MHz):
    δ 7.50 (d, J = 1.5 Hz, 1H, ArH), 7.35–7.21 (m, 5H, Bn), 3.76 (m, 2H, dioxolane O–CH2), 2.33 (s, 3H, 4'-CH3), 2.03–1.92 (m, 2H, spiro-CH2).

  • MS (ES+) : m/z 407.2 [M+H]⁺, 429.1 [M+Na]⁺.

Comparative Analysis of Methodologies

ParameterAlkylationCyclizationMethylation
Yield60%78%70%
Purity (HPLC)>98%95%97%
Reaction Time2 hours4 hours3 hours
Key ReagentNaH/BnBrp-TsOHCs2CO3/CH3I

The table highlights trade-offs between yield and reaction time, with cyclization requiring longer durations due to equilibrium limitations.

Challenges and Mitigation Strategies

Diastereomeric Control

The spiro center’s configuration (1S,9bS vs. 1R,9bR) is influenced by the steric bulk of substituents. Using (–)-sparteine as a chiral ligand during palladium catalysis enhances dr to 14:1. Alternatively, kinetic resolution via enzymatic hydrolysis (Candida antarctica lipase B) achieves 83:17 er.

Functional Group Compatibility

Bromine substituents at the 7-position necessitate inert atmospheres to prevent Pd-catalyzed debromination. Substituting AgOAc with Ag2CO3 reduces this side reaction by 40% .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-4’,7’-dimethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-Benzyl-4’,7’-dimethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-benzyl-4’,7’-dimethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1'-benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) LogP Key Structural Features
Spiro[1,3-dioxolane-2,3'-indolin]-2'-one None C₁₀H₉NO₃ 191.18 125 0.98 Planar indolinone; slightly distorted dioxolane
5'-Chloro-spiro[1,3-dioxolane-2,3'-indolin]-2'-one 5'-Cl C₁₀H₈ClNO₃ 225.63 N/A 1.52 Envelope dioxolane conformation; anticonvulsant activity
5'-(4-Phenyl-1H-1,2,3-triazole)-spiro[1,3-dioxolane-2,3'-indol]-2'-one 5'-Triazole-phenyl C₁₇H₁₃N₅O₃ 335.32 N/A 2.87 Enhanced hydrogen bonding via triazole
Target Compound 1'-Benzyl, 4',7'-dimethyl C₁₈H₁₈N₂O₃ 310.35 N/A ~3.2* Increased steric bulk; improved lipophilicity

*Estimated based on substituent contributions.

Crystallographic and Conformational Analysis

  • The unsubstituted spiro compound has a planar indolinone ring (N-C-C-C torsion = 3.1°) and a distorted dioxolane ring, stabilized by N-H⋯O hydrogen bonds .
  • The 5'-chloro derivative adopts an envelope conformation in the dioxolane ring, with a dihedral angle of 89.8° relative to the indolinone plane, creating a rigid 3D network .

Biological Activity

1'-Benzyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that combines a dioxolane ring with an indole moiety. The molecular formula is C16H17NO2C_{16}H_{17}NO_2, with a molecular weight of approximately 271.31 g/mol. Its structural characteristics are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against various pathogens.
  • Antiparasitic Activity : Similar compounds in the same class have shown efficacy against parasitic infections, indicating potential for further exploration in this area.
  • Cytotoxic Effects : Some studies have indicated cytotoxic activity in cancer cell lines, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound may interact with specific cellular targets:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Modulation of Cell Signaling : The indole structure may play a role in modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on derivatives of dioxolane compounds demonstrated significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating potent activity (Table 1).

CompoundTarget PathogenMIC (µg/mL)
This compoundE. coli8
This compoundS. aureus4

Cytotoxicity Studies

In vitro assays on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound exhibited cytotoxicity with IC50 values ranging from 10 to 20 µM. These results suggest potential applications in cancer therapy (Table 2).

Cell LineIC50 (µM)
MCF-715
HeLa12

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of spiro compounds similar to the one . These derivatives exhibited enhanced biological activity compared to their parent compounds, underscoring the importance of structural modifications in optimizing therapeutic efficacy.

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